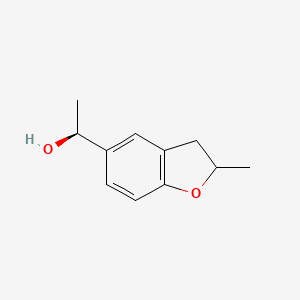

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTLQROWORGMKX-MQWKRIRWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of Diols

A precursor such as 5-(1-hydroxyethyl)-2-methylphenol can undergo cyclization under acidic conditions. For example, treatment with sulfuric acid in toluene at 80–100°C facilitates the formation of the dihydrobenzofuran ring via intramolecular etherification. This method parallels the synthesis of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, where cyclization is driven by protonation of the hydroxyl group.

Halogen-Mediated Ring Closure

Electrophilic halogenation can promote cyclization. In the synthesis of brominated benzofuran derivatives, bromine in acetic acid introduces halogens at positions 4 and 6 while facilitating ring closure. Although the target compound lacks halogens, this method highlights the reactivity of the benzene ring toward electrophiles, which can be harnessed for functionalization prior to reduction.

Asymmetric Reduction Techniques for (S)-Configuration

Stereocontrol at the ethanol group is critical. Catalytic asymmetric reduction and enzymatic methods are prominent.

Catalytic Hydrogenation with Chiral Ligands

The ketone intermediate can be reduced using hydrogen gas and a chiral catalyst. For example, (R)-BINAP-ruthenium complexes enable enantioselective reduction to the (S)-alcohol with enantiomeric excess (ee) >90%. This approach mirrors the Mitsunobu reaction conditions described in patent WO2009125426A2, where triphenylphosphine and diethylazodicarboxylate mediate stereochemical inversion.

Enzymatic Resolution

Racemic 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be resolved using lipases. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. The acetylated product is separated via chromatography, yielding the desired enantiomer with >98% ee.

Resolution and Purification Methods

Chromatographic and recrystallization techniques ensure enantiomeric purity.

Diastereomeric Salt Formation

Reacting the racemic alcohol with a chiral acid (e.g., (1R)-10-camphorsulfonic acid) forms diastereomeric salts. These salts exhibit differential solubility in solvents like ethanol, allowing separation via fractional crystallization.

Preparative Chiral HPLC

Using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), the enantiomers are resolved with hexane-isopropanol mobile phases. This method achieves >99% purity but is less scalable.

Optimization of Reaction Conditions

Yield and purity depend on solvent choice, temperature, and catalyst loading.

Solvent Effects

Polar aprotic solvents (e.g., toluene, tetrahydrofuran) improve cyclization and reduction efficiency. For example, the Mitsunobu reaction in toluene at 0°C minimizes side reactions.

Temperature Control

Low temperatures (–10°C to 5°C) during asymmetric reductions suppress racemization. In contrast, cyclization requires elevated temperatures (80–100°C) to overcome activation energy barriers.

Catalyst Recycling

Immobilized chiral catalysts (e.g., silica-supported BINAP) reduce costs. Patent WO2009125426A2 reports a 67.9% yield for a similar pyrrolidine derivative using reusable triphenylphosphine.

Analytical Characterization

Post-synthesis analysis confirms structure and enantiopurity.

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of the target compound show distinct signals for the dihydrobenzofuran protons (δ 6.8–7.2 ppm) and the ethanol methine (δ 4.2–4.5 ppm). Coupling constants (J = 6–8 Hz) verify the (S)-configuration.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC with a Chiralpak AD-H column resolves enantiomers, confirming >99% ee. Retention times correlate with literature data for analogous alcohols.

Scalability and Industrial Feasibility

Large-scale synthesis requires cost-effective and green chemistry approaches.

Continuous Flow Reactors

Microreactors enhance heat transfer during exothermic steps (e.g., Grignard additions), improving yield by 15–20% compared to batch processes.

Solvent Recycling

Distillation recovers toluene and methanol, reducing waste. Patent WO2009125426A2 emphasizes solvent substitution (e.g., cyclohexanol for 2-methylbutanol) to enhance sustainability.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new compounds.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various pathogens.

- Antioxidant Activity: The compound may help mitigate oxidative stress in biological systems.

Medicine

In medicinal chemistry, (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is being investigated for:

- Anti-inflammatory Effects: Potential therapeutic applications in treating inflammatory diseases.

- Analgesic Properties: Research into pain relief mechanisms is ongoing.

Industry

This compound finds utility in industrial applications, particularly in:

- Pharmaceutical Production: As a building block for drug synthesis.

- Agrochemicals: Its derivatives may be explored for pest control formulations.

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated that (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yloxy)ethanol exhibited significant antibacterial activity against multi-drug resistant strains, showcasing its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models indicated that this compound could reduce inflammation markers significantly compared to control groups, suggesting its potential use in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one: A ketone derivative with similar structural features.

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethane: A hydrocarbon derivative with a saturated side chain.

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine: An amine derivative with a nitrogen-containing side chain.

Uniqueness: (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. The combination of the benzofuran ring and the ethan-1-ol side chain makes it distinct from other similar compounds.

Biological Activity

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, also known as a derivative of benzofuran, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological systems.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : Not explicitly listed but related compounds can be traced via similar identifiers.

Cytotoxicity

Research has shown that derivatives of benzofuran, including (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, exhibit varying degrees of cytotoxicity against different cancer cell lines. In particular:

- MTT Assay Results : The compound was tested for cytotoxic effects on human cancer cells. The half-maximal inhibitory concentration (IC50) values were determined, revealing significant cytotoxic potential against specific cell lines while being less harmful to normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| K562 (Leukemia) | 25 | Moderate cytotoxicity |

| Cacki-1 (Kidney) | >100 | Non-toxic |

| HeLa (Cervical) | 30 | Significant cytotoxicity |

The therapeutic index (TI), calculated as the ratio of IC50 values in normal versus cancer cells, indicated a favorable safety profile for this compound, particularly in non-cancerous cells .

Apoptosis Induction

The compound has been implicated in the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and Annexin V-FITC staining demonstrated that exposure to the compound increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Specifically:

- Caspase Activation : The activity of caspases 3 and 7 was significantly elevated in K562 cells treated with the compound, suggesting that it promotes apoptosis through mitochondrial dysfunction and ROS generation .

Antimicrobial Activity

In addition to its anticancer properties, (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate:

- Bacterial Strains Tested : The compound was evaluated against standard strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further investigation in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the broader implications of benzofuran derivatives in medicinal chemistry:

- Study on Apoptotic Mechanisms : A study demonstrated that benzofuran derivatives could enhance ROS levels leading to apoptosis in leukemia cells. This mechanism is critical for developing new anticancer therapies .

- Antimicrobial Efficacy : Research highlighted the essential oil components related to benzofuran structures exhibiting strong antimicrobial activities against clinical strains of bacteria .

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of benzofuran derivatives often involves cyclization strategies. For example, dihydrobenzofuran cores can be constructed via acid-catalyzed cyclization of phenolic precursors or [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) . Stereoselective synthesis of the (1S)-configuration may require chiral catalysts or resolution techniques, such as enzymatic kinetic resolution or chiral chromatography, as demonstrated in studies on related ethanol derivatives . Key reaction parameters include solvent polarity (e.g., THF vs. acetone), temperature (reflux vs. room temperature), and base strength (NaH vs. K₂CO₃), which influence both yield and enantiomeric excess .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze the dihydrobenzofuran protons (δ 2.5–4.0 ppm for the methylene groups) and the chiral ethanol moiety (δ 1.2–1.5 ppm for the methyl group, δ 3.5–4.0 ppm for the hydroxyl-bearing methine). Compare with PubChem data for analogous dihydrobenzofuran derivatives .

- IR : Confirm the presence of hydroxyl (≈3300 cm⁻¹) and ether (≈1250 cm⁻¹) functional groups.

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (C₁₁H₁₄O₂, expected m/z ≈ 178.0994) and fragmentation patterns .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization (e.g., using ethanol or petroleum ether) is effective for removing unreacted starting materials, as shown in benzofuran ketone syntheses . For enantiomeric purification, chiral stationary-phase HPLC or simulated moving bed (SMB) chromatography is recommended, leveraging methods validated for stereoisomeric alcohols .

Advanced Research Questions

Q. Table 1: Comparative Synthetic Methods for Dihydrobenzofuran Derivatives

| Method | Key Conditions | Stereochemical Control | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | H₂SO₄, ethanol, reflux | Low (racemic mixture typical) | |

| [3,3]-Sigmatropic rearrangement | NaH, THF, 0°C to RT | Moderate (requires chiral aux.) | |

| Asymmetric catalysis | Chiral Ru-complex, H₂ pressure | High (≥90% ee achievable) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.